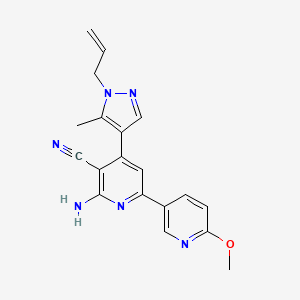![molecular formula C16H22N2O4S B5373251 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS belongs to the class of sulfonyl-containing compounds, which have been known to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes and receptors involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine in lab experiments is its high purity and stability, which makes it easy to handle and store. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to explore the potential therapeutic applications of this compound in various diseases. Additionally, the development of more cost-effective synthesis methods for this compound may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis of this compound involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. This compound has been found to inhibit the activity of specific enzymes and receptors involved in various cellular processes. This compound has been shown to exhibit a wide range of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to new discoveries and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The final product is obtained as a white solid with a melting point of 119-121°C. The purity of this compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-7-6-13(23(20,21)18-10-4-5-11-18)12-14(15)16(19)17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULQRITZCYBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5373170.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5373183.png)
![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)
![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5373192.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-6-isopropyl-N-methyl-1H-indole-2-carboxamide](/img/structure/B5373194.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)
![4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5373266.png)